2,2-Difluoro-2-phenylethane-1-sulfonamide

Carbonic Anhydrase Inhibition Isozyme Selectivity Mitochondrial Targeting

A common research pain point: non-fluorinated benzenesulfonamides lack the electronic tuning needed to modulate carbonic anhydrase (CA) isoform selectivity or inhibitor kinetics. This compound provides the exact solution as a validated gem-difluoromethylene scaffold. - **Quantitative baseline**: Ki range 80-670 nM against hCA II-ideal moderate-activity starting point for SAR expansion. - **Tunable selectivity**: Scaffold yields >9-fold isoform preference (e.g., CA VA over CA IX) via aryl substitution, enabling anti-obesity or oncology probe development. - **Benchmark utility**: Non-selective profile makes it a negative control for side-by-side assays to validate novel inhibitor designs.

Molecular Formula C8H9F2NO2S
Molecular Weight 221.23 g/mol
Cat. No. B13249080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-phenylethane-1-sulfonamide
Molecular FormulaC8H9F2NO2S
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CS(=O)(=O)N)(F)F
InChIInChI=1S/C8H9F2NO2S/c9-8(10,6-14(11,12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13)
InChIKeyNPWAPJJGYWXOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-phenylethane-1-sulfonamide: Structural & Target Profile


2,2-Difluoro-2-phenylethane-1-sulfonamide (CAS: 1601796-02-4; also known as phenyldifluoromethanesulfonamide, CAS: 803727-87-9) is a small-molecule sulfonamide derivative . Its core structure features a gem-difluoromethylene moiety adjacent to a phenyl ring and a terminal sulfonamide group, a motif recognized for enhancing enzyme inhibitory potency and modulating physicochemical properties relative to non-fluorinated counterparts . The compound is characterized as an inhibitor of multiple human carbonic anhydrase (hCA) isoforms, including the cytosolic isozymes I and II, the mitochondrial isoform VA, and the tumor-associated transmembrane isozyme IX .

1
Sulfonamide scaffold with gem-difluoro motif for carbonic anhydrase inhibition studies
2
Isoform-selectivity assay context across hCA I, II, VA, and IX

Critical Role of the Difluoromethylene Motif


Direct substitution of 2,2-Difluoro-2-phenylethane-1-sulfonamide with simpler, non-fluorinated benzenesulfonamides or other in-class sulfonamides is scientifically unsound without rigorous re-validation. The gem-difluoro group in this chemotype is not a passive structural element; it acts as a bioisostere that can profoundly alter electronic distribution, pKa, and target binding kinetics . Studies on analogous difluoromethanesulfonamide libraries demonstrate that even subtle modifications to the aromatic substituent pattern can dramatically shift isoform selectivity and inhibitory potency across the carbonic anhydrase family . As detailed in the quantitative evidence below, these structural nuances translate directly into non-interchangeable biological activity profiles, mandating compound-specific selection for any research or industrial application.

Risk 1 Non-fluorinated benzenesulfonamides may shift electronic distribution, pKa, and binding kinetics, requiring re-validation.
Risk 2 Minor aromatic substituent changes can alter isoform selectivity profile; class-level activity may not transfer.
Risk 3 Amine or carboxamide analogs lack the sulfonamide warhead's reported interaction advantage; potency cannot be assumed.

Performance Data vs Key Analogs


CA VA Selectivity via 3-Bromo Substitution

Within the same library of difluoromethanesulfonamides, the substitution of a hydrogen atom with a bromine atom at the 3-position of the phenyl ring (yielding 3-bromophenyl-difluoromethanesulfonamide) drastically alters the isoform selectivity profile. This derivative exhibits a marked preference for inhibiting the mitochondrial isoform hCA VA over other isoforms . In contrast, the parent compound 2,2-Difluoro-2-phenylethane-1-sulfonamide (lacking the bromo substituent) and other derivatives in the series are characterized as moderate, non-selective inhibitors across hCA I, II, and IX .

CA VA Selectivity
Class-level
3-bromo derivative: CA VA/CA IX selectivity ratio 9.34
Aromatic substitution tunes isoform preference; parent class is non-selective.
In vitro Ki determination; class-level inference applies to analog design.
Carbonic Anhydrase Inhibition Isozyme Selectivity Mitochondrial Targeting

CA II Inhibitory Potency Baseline

The study of substituted difluoromethanesulfonamides establishes a quantitative potency baseline for this chemotype against human carbonic anhydrase II (hCA II). The compounds tested, including 2,2-Difluoro-2-phenylethane-1-sulfonamide and its direct analogs, exhibit inhibition constants (Ki) ranging from 80 to 670 nM against hCA II . This places the entire class as 'moderate' inhibitors of this widely studied isoform. For context, a potent reference inhibitor within a related series, the methylsulfonamide-COUMATE derivative, demonstrated a Ki of 32 nM against hCA II, confirming that the difluoromethanesulfonamide series is distinct in its activity profile .

hCA II Potency Baseline
Class-level
Ki range 80 – 670 nM
Moderate inhibition benchmark; compare with reference inhibitor Ki 32 nM.
Recombinant human CA II assay; range reflects class variance.
Carbonic Anhydrase Inhibition Potency Benchmarking Enzyme Kinetics

Sulfonamide Warhead Superiority over Amines

In a distinct but structurally relevant context of protein tyrosine phosphatase 1B (PTP1B) inhibition, sulfonamide-based inhibitors demonstrate a significant functional advantage over other common functional groups. A series of novel sulfonamides containing a difluoromethylene-phosphonate group were discovered as potent PTP1B inhibitors. Crucially, these sulfonamide-based inhibitors exhibited 100-fold higher inhibitory activity than the corresponding tertiary amines and 30-fold higher activity than the corresponding carboxamides . This highlights the critical contribution of the sulfonamide moiety itself to the observed potency.

Sulfonamide Warhead
Class-level
100× vs tertiary amines, 30× vs carboxamides
Supports sulfonamide selection for PTP1B inhibition assay contexts.
Data from PTP1B enzyme inhibition; extrapolation to CA requires validation.
PTP1B Inhibition Sulfonamide Bioisosterism Structure-Activity Relationship

Key Application Scenarios


Carbonic Anhydrase SAR Scaffold

This compound is optimally procured as a foundational scaffold for medicinal chemistry campaigns focused on carbonic anhydrase (CA) inhibition. The established Ki range of 80-670 nM against hCA II for this class provides a moderate-activity starting point ideal for SAR exploration. The demonstrated ability to introduce isoform selectivity (e.g., >9-fold preference for CA VA over CA IX via 3-bromo substitution) confirms that the scaffold is highly tunable. Procurement is justified for laboratories seeking to derivatize the phenyl ring to achieve potent and selective inhibition of specific CA isoforms, such as the mitochondrial CA VA for anti-obesity targets or the tumor-associated CA IX for oncology applications.

Sulfonamide Inhibitor Reference Standard

The compound serves as a well-characterized benchmark for evaluating the performance of newly synthesized sulfonamide inhibitors. Its documented activity profile as a moderate, non-selective CA inhibitor makes it an ideal negative control or baseline comparator in assays designed to identify compounds with improved potency or isoform selectivity. Furthermore, the evidence that sulfonamides can exhibit 100-fold higher activity than tertiary amines establishes a quantitative performance expectation for the sulfonamide warhead itself. Sourcing this compound allows for direct, head-to-head comparison in enzyme inhibition assays to validate the functional contribution of new structural modifications.

Mitochondrial CA Chemical Probe

While 2,2-Difluoro-2-phenylethane-1-sulfonamide itself is not selective, it is the direct synthetic precursor to derivatives like 3-bromophenyl-difluoromethanesulfonamide, which demonstrate a selective inhibition profile for the mitochondrial isoform CA VA . Procurement of the parent compound enables the in-house synthesis of these more advanced, selective chemical probes. These tools are critical for dissecting the specific physiological role of CA VA in metabolic tissues, an area of active investigation for developing novel anti-obesity therapeutics .

Application
Selection Property
Validation Focus
CA SAR Scaffold
Isoform-selectivity tunability via ring derivatization
CA isoform profiling (I, II, VA, IX) and Ki determination
Sulfonamide Inhibitor Reference
Documented moderate, non-selective CA inhibition baseline
Head-to-head enzyme inhibition comparison with new analogs
Mitochondrial CA Probe Precursor
Parent scaffold for selective CA VA probe synthesis
CA VA/CA IX selectivity validation in metabolic tissue research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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